![molecular formula C10H19NO2 B2440079 Methyl 2-amino-3-cyclohexylpropanoate CAS No. 789460-77-1](/img/structure/B2440079.png)
Methyl 2-amino-3-cyclohexylpropanoate
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Overview
Description
“Methyl 2-amino-3-cyclohexylpropanoate” is an alanine derivative . The compound is also known as “(S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride” with the CAS number 17193-39-4 .
Molecular Structure Analysis
The molecular formula of “Methyl 2-amino-3-cyclohexylpropanoate” is C10H20ClNO2 . The InChI code is 1S/C10H19NO2.ClH/c1-13-10(12)9(11)7-8-5-3-2-4-6-8;/h8-9H,2-7,11H2,1H3;1H/t9-;/m0./s1 .Physical And Chemical Properties Analysis
“Methyl 2-amino-3-cyclohexylpropanoate” is a white to yellow solid . It has a molecular weight of 221.73 . The storage temperature is recommended to be at room temperature .Scientific Research Applications
Synthesis and Structural Analysis
Research has demonstrated the use of methyl 2-amino-3-cyclohexylpropanoate in the synthesis of various compounds. For instance, Yancheva et al. (2015) synthesized novel N-(α-bromoacyl)-α-amino esters, including methyl 2-amino-3-cyclohexylpropanoate derivatives, and investigated their crystal structures and physico-chemical properties through X-ray diffraction and other techniques (Yancheva et al., 2015).
Chemical Reactions and Applications
In another study, Toplak et al. (1999) utilized a compound closely related to methyl 2-amino-3-cyclohexylpropanoate as a reagent for the synthesis of various heterocyclic systems. These included the preparation of 4H-pyrido[1,2-a]pyrimidin-4-ones and other complex structures (Toplak et al., 1999).
Catalysis and Polymerization
Methyl 2-amino-3-cyclohexylpropanoate and its derivatives have also found applications in catalysis and polymerization processes. Tornøe et al. (2002) reported a copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase, involving primary, secondary, and tertiary alkyl azides, as well as an azido sugar, leading to the synthesis of 1,4-substituted [1,2,3]-triazoles (Tornøe et al., 2002).
Anticonvulsant Activity
In the field of medicinal chemistry, Scott et al. (1993) investigated the anticonvulsant activity of compounds including methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate, a compound related to methyl 2-amino-3-cyclohexylpropanoate, providing insights into structure-activity correlations and potential therapeutic applications (Scott et al., 1993).
Safety And Hazards
properties
IUPAC Name |
methyl 2-amino-3-cyclohexylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h8-9H,2-7,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEUJVMSARYTLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1CCCCC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-3-cyclohexylpropanoate |
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